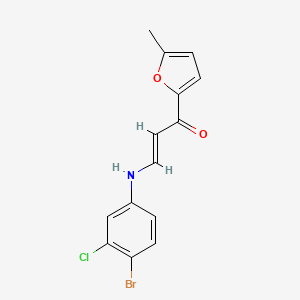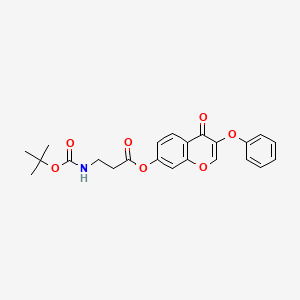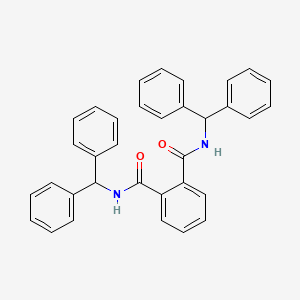![molecular formula C21H20ClN3O3S B4711852 [2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4711852.png)
[2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
[2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a quinoline core substituted with a chlorophenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives under acidic conditions.
The piperazine moiety is often synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
[2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety may interact with neurotransmitter receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (3-CHLOROPHENYL)[4-(3-CHLOROQUINOXALIN-2-YL)PIPERAZINO]METHANONE
- [2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone
Uniqueness
Compared to similar compounds, [2-(3-CHLOROPHENYL)-4-QUINOLYL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the methylsulfonyl group, which enhances its solubility and bioavailability. Additionally, the specific substitution pattern on the quinoline core and the piperazine moiety confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-29(27,28)25-11-9-24(10-12-25)21(26)18-14-20(15-5-4-6-16(22)13-15)23-19-8-3-2-7-17(18)19/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLCAAOMKQRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4711771.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4711777.png)

![ethyl 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4711786.png)
![2-{[5-(2-{[(4-chlorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4711793.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4711807.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4711813.png)

![1-benzoyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4711836.png)

![2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4711864.png)
![butyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4711867.png)
![N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide](/img/structure/B4711868.png)

